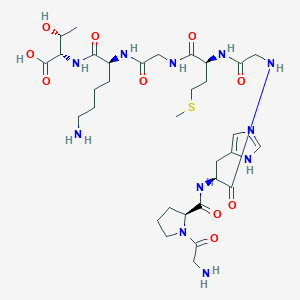![molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8](/img/structure/B15164134.png)
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The boron atom in the compound can participate in substitution reactions with halides or other nucleophiles to form new organoboron compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Boronic acids, boronates
Reduction: Borohydrides
Substitution: Various organoboron compounds
Scientific Research Applications
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .
Comparison with Similar Compounds
Similar Compounds
Borazine: Another boron-containing compound with a six-membered ring structure.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
153498-57-8 |
|---|---|
Molecular Formula |
C6H4B |
Molecular Weight |
86.91 g/mol |
InChI |
InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H |
InChI Key |
LWJBZPQIMBYRPH-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


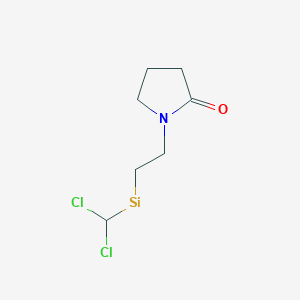
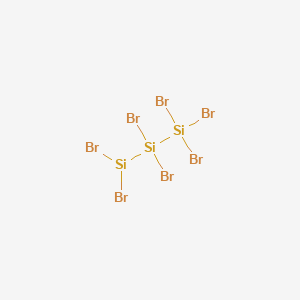
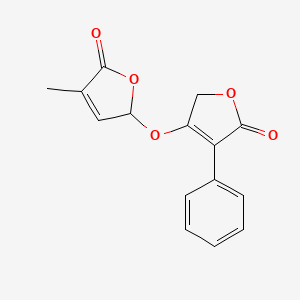
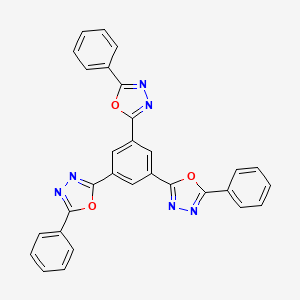

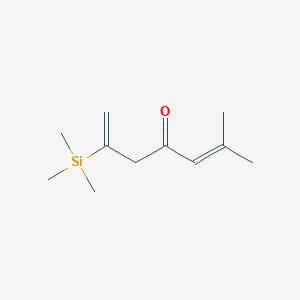
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
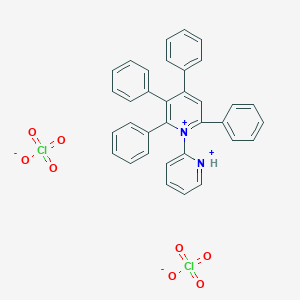
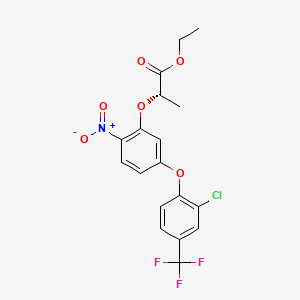
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
